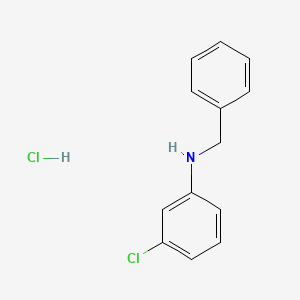

N-benzyl-3-chloroaniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-3-chloroaniline hydrochloride is a chemical compound with the CAS Number: 93445-15-9 . It has a molecular weight of 254.16 and is typically in the form of a powder .

Synthesis Analysis

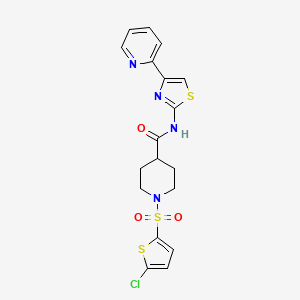

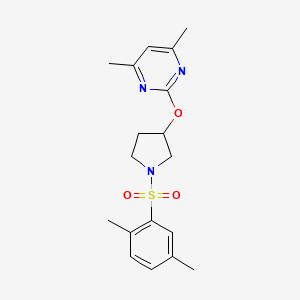

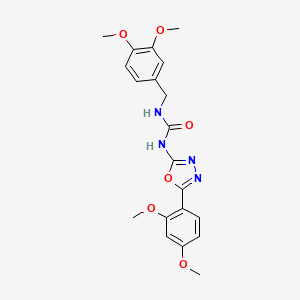

A safe and convenient synthesis of a similar compound, 4-benzyloxy-3-chloroaniline, has been described . The commercially available 4-benzyloxy-3-chloronitrobenzene is reduced using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis .Molecular Structure Analysis

The InChI code for N-benzyl-3-chloroaniline hydrochloride is 1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

N-benzyl-3-chloroaniline hydrochloride is a powder at room temperature . It has a melting point of 171-172 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

The electrochemical oxidation of chloroanilines, including compounds similar to N-benzyl-3-chloroaniline hydrochloride, has been investigated for their reaction mechanisms in aqueous solutions. These studies offer insights into the electrochemical behavior of such compounds, which is crucial for understanding their reactivity and potential applications in synthesis and environmental decontamination efforts (Arias & Brillas, 1986).

Corrosion Inhibition

Research on corrosion inhibitors reveals that certain chloroaniline derivatives, including those related to N-benzyl-3-chloroaniline hydrochloride, demonstrate significant effectiveness in protecting metals from corrosion in acidic environments. These findings are important for industrial applications where corrosion resistance is critical (Patel, Panchal, Mudaliar, & Shah, 2013).

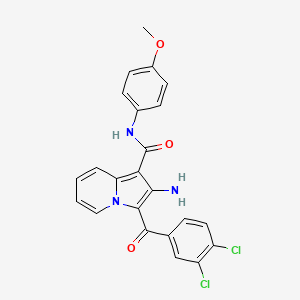

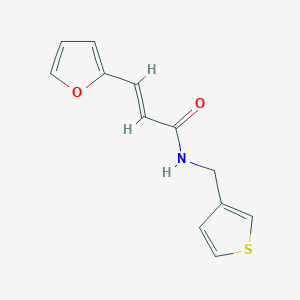

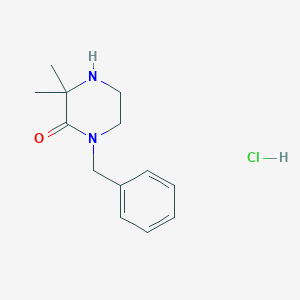

Synthesis of Complex Molecules

Studies on the synthesis of complex molecules highlight the role of N-benzyl-3-chloroaniline hydrochloride and related compounds in forming novel chemical structures. These synthesized molecules have potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (Chaisan et al., 2021).

Anti-Chlamydial Activity

Research into the anti-chlamydial activity of substituted N-benzylanilines, a category to which N-benzyl-3-chloroaniline hydrochloride is related, has shown promising results. These compounds have been identified as potential agents for treating chlamydial infections, indicating their significance in medical research and drug development (Luyksaar et al., 2021).

Environmental Impacts and Degradation

The degradation and transformation of chloroanilines, including N-benzyl-3-chloroaniline hydrochloride, in environmental processes such as water treatment have been the subject of investigation. Understanding the fate of these compounds in the environment is crucial for assessing their impact and for developing strategies to mitigate any potential negative effects (Feng et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzyl-3-chloroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEGESCSRYVFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-chloroaniline hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)

![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)

![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)

![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)

![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)

![1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2691311.png)